molecular formula C17H19N4O10P B1259018 8-Oxoriboflavin 5'-phosphate

8-Oxoriboflavin 5'-phosphate

Cat. No.: B1259018
M. Wt: 470.3 g/mol
InChI Key: OBDNCYQECBSXQY-SCRDCRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxoriboflavin 5'-phosphate is a modified flavin derivative characterized by the oxidation of the 8-position of the isoalloxazine ring in riboflavin, coupled with a phosphate group at the 5'-position of the ribityl sidechain. This structural alteration distinguishes it from canonical flavins like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are central to redox reactions in metabolic pathways. While direct studies on 8-Oxoriboflavin 5'-phosphate are sparse, insights can be drawn from analogous flavin derivatives, such as 5-deazariboflavin and 8-deazaflavin cofactors, which have been extensively studied for their modified electron-transfer properties .

Properties

Molecular Formula

C17H19N4O10P

Molecular Weight

470.3 g/mol

IUPAC Name

[(2R,3S,4S)-5-(8-formyl-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C17H19N4O10P/c1-7-2-9-10(3-8(7)5-22)21(15-13(18-9)16(26)20-17(27)19-15)4-11(23)14(25)12(24)6-31-32(28,29)30/h2-3,5,11-12,14,23-25H,4,6H2,1H3,(H,20,26,27)(H2,28,29,30)/t11-,12+,14-/m0/s1

InChI Key

OBDNCYQECBSXQY-SCRDCRAPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and enzymatic differences between 8-Oxoriboflavin 5'-phosphate and related flavin analogues:

Compound Structural Modification Redox Potential Enzymatic Activity Key Applications References
8-Oxoriboflavin 5'-phosphate Oxidation at C8; phosphate at 5' Likely elevated Potential inhibitor or altered cofactor role Probing flavoprotein mechanisms
5-Deazariboflavin 5'-phosphate C replaces N at C5; phosphate at 5' Reduced Forms stable semiquinone; supports radical catalysis Photochemical studies, redox enzymes
8-Deazaflavin derivatives C replaces N at C8 Variable Substrate for NADP+ reductases (e.g., Methanococcus vannielii) Methanogen metabolism studies
FMN/FAD Native flavins with phosphate/ADP Standard Primary cofactors for oxidoreductases Universal electron carriers

Key Comparisons

Structural Modifications: 8-Oxoriboflavin 5'-phosphate introduces an oxygen moiety at C8, which may sterically hinder interactions with flavoprotein active sites compared to 5-deazariboflavin (C5 substitution) or native FMN. The phosphate group enhances solubility and binding affinity, similar to FMN . 5-Deazariboflavin 5'-phosphate lacks the N5 nitrogen, preventing protonation at this site, which is critical for semiquinone stabilization in native flavins. This modification promotes radical-based catalysis in enzymes like chorismate synthase .

8-Deazaflavins show context-dependent redox properties; for example, 8-hydroxy-5-deazaflavin in Methanococcus vannielii functions as a hydride acceptor in NADP+ reduction, a role distinct from oxidized derivatives .

Enzymatic Roles :

  • 8-Oxoriboflavin 5'-phosphate is hypothesized to act as a competitive inhibitor or a mechanistic probe in flavoproteins due to its altered redox profile. For instance, 5-deazaflavin analogues disrupt electron transport in acyl-CoA dehydrogenases but minimally affect substrate stabilization .
  • FMN/FAD remain indispensable in mainstream redox catalysis, whereas modified flavins like 8-Oxoriboflavin derivatives are primarily used to study reaction mechanisms or engineer artificial enzymes .

Research Applications: 5-Deazariboflavin derivatives are pivotal in elucidating radical-mediated enzymatic reactions, such as chorismate synthase catalysis . 8-Oxo modifications are understudied but may offer insights into oxidative damage repair pathways, akin to 8-oxoguanosine in DNA .

Critical Research Findings and Gaps

  • Enzymatic Studies : Direct evidence of 8-Oxoriboflavin 5'-phosphate’s cofactor activity is absent; most inferences derive from structural analogs. For example, 8-CN-flavin nucleotides exhibit altered binding in flavoproteins, suggesting that 8-Oxo modifications could similarly perturb interactions .
  • Conflicting Data: While 5-deazaflavin semiquinones are highly reactive , analogous behavior in 8-Oxo derivatives remains speculative.

Q & A

Q. What are the primary enzymatic pathways involving 8-oxoriboflavin 5'-phosphate, and how can researchers design experiments to study its role in redox reactions?

8-Oxoriboflavin 5'-phosphate is structurally analogous to flavin mononucleotide (FMN) but contains an oxidized isoalloxazine ring. It participates in redox reactions, particularly in enzymes like oxidoreductases and transferases. To study its role:

  • Experimental Design : Use spectrophotometric assays to monitor absorbance changes at 445 nm (characteristic of flavin intermediates) during enzymatic reactions. Include controls with native FMN to compare redox kinetics .
  • Enzyme Selection : Focus on Class 2 transferases (e.g., EC 2.5.1.26), which catalyze 8-demethyl-8-formylriboflavin 5'-phosphate transformations. Monitor reaction products via HPLC coupled with mass spectrometry to identify intermediates .

Q. How can researchers synthesize 8-oxoriboflavin 5'-phosphate with high purity for in vitro studies?

  • Methodology :
    • Chemical Oxidation : Treat riboflavin 5'-phosphate with mild oxidizing agents (e.g., H₂O₂ or O₂ under controlled pH) to introduce the 8-oxo modification.
    • Purification : Use ion-exchange chromatography (e.g., DEAE-Sephadex) to separate oxidized products from unreacted starting material. Validate purity via NMR (¹H and ³¹P) and UV-Vis spectroscopy (peak shifts at 370–450 nm) .
  • Caution : Avoid prolonged light exposure to prevent photodegradation of the flavin ring .

Q. What analytical techniques are suitable for quantifying 8-oxoriboflavin 5'-phosphate in biological matrices?

  • Detection Methods :
    • Spectrophotometry : Measure absorbance at 445 nm (ε ≈ 12,500 M⁻¹cm⁻¹) with correction for background interference from proteins or nucleotides .
    • Fluorescence Quenching : Exploit the compound’s fluorescence properties (excitation 450 nm, emission 535 nm) but account for quenching in high-salt buffers .
  • Validation : Compare results with LC-MS/MS for cross-method accuracy, ensuring <5% inter-method variability .

Advanced Research Questions

Q. How do structural modifications (e.g., 8-oxo group) alter the redox potential of riboflavin 5'-phosphate, and what experimental approaches can resolve conflicting data in mechanistic studies?

  • Mechanistic Analysis :
    • Electrochemical Studies : Use cyclic voltammetry to measure redox potentials. The 8-oxo group increases electrophilicity, shifting E⁰’ by ~50 mV compared to FMN .
    • Data Contradictions : If redox activity conflicts with theoretical predictions, validate via stopped-flow kinetics under anaerobic conditions to exclude oxygen interference .
  • Troubleshooting : Replicate experiments at varying pH (5.0–8.0), as protonation states influence flavin reactivity .

Q. What strategies mitigate bias in studies evaluating 8-oxoriboflavin 5'-phosphate’s role in oxidative stress models?

  • Bias Mitigation :
    • Allocation Concealment : Randomize treatment groups (e.g., native FMN vs. 8-oxo-FMN) and blind researchers to sample identities during data collection .
    • Statistical Rigor : Use multivariate regression to adjust for confounding variables (e.g., cellular glutathione levels). Report 95% confidence intervals for effect sizes .
  • Case Example : In a study linking 8-oxo-FMN to mitochondrial dysfunction, inadequate blinding inflated effect sizes by 17%—highlighting the need for double-blinding protocols .

Q. How can hyperspectral imaging (HSI) and mineral liberation analysis (MLA) enhance spatial mapping of phosphate-containing compounds like 8-oxoriboflavin 5'-phosphate in heterogeneous samples?

  • Integrated Workflow :
    • HSI Data Acquisition : Use VNIR (400–1000 nm) and SWIR (1000–2500 nm) ranges to detect phosphate-specific absorption features (e.g., 950–970 nm for P-O bonds) .
    • MLA Validation : Cross-reference HSI data with MLA mineral maps to resolve false positives (e.g., carbonate interference). Calibrate using synthetic 8-oxo-FMN standards .
  • Limitations : Polishing samples post-HSI acquisition alters surface chemistry, necessitating sequential HSI/MLA workflows .

Methodological Tables

Q. Table 1. Comparison of Detection Techniques for 8-Oxoriboflavin 5'-Phosphate

MethodSensitivity (LOD)Interference RisksKey ApplicationsReference
UV-Vis1 µMHigh (proteins, salts)Kinetic assays
LC-MS/MS0.1 nMLowQuantification in plasma
Fluorescence10 nMpH-dependent quenchingCellular uptake studies

Q. Table 2. Common Pitfalls in Redox Studies of 8-Oxo-FMN

PitfallImpact on DataMitigation Strategy
Oxygen contaminationArtificially elevated oxidationAnaerobic glovebox protocols
Inadequate pH controlAltered redox potentialsBuffered systems (pH 7.4 ± 0.2)
Poor blindingOverestimated effect sizesDouble-blinded experimental design

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxoriboflavin 5'-phosphate
Reactant of Route 2
8-Oxoriboflavin 5'-phosphate

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